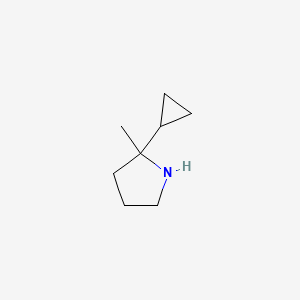

2-Cyclopropyl-2-methylpyrrolidine

Description

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

2-cyclopropyl-2-methylpyrrolidine |

InChI |

InChI=1S/C8H15N/c1-8(7-3-4-7)5-2-6-9-8/h7,9H,2-6H2,1H3 |

InChI Key |

DUXSDWCTOOGMHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of 2-Methylpyrroline Precursors

A foundational method involves the hydrogenation of 2-methylpyrroline derivatives to yield 2-methylpyrrolidine intermediates, which can be further functionalized to introduce the cyclopropyl group.

- Catalysts: Platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon are employed for catalytic hydrogenation under mild conditions.

- Solvents: Alcohol mixtures, particularly ethanol and methanol in ratios from 2:1 to 3:1 (v/v), serve as the hydrogenation medium.

- Reaction Conditions: Ambient temperature hydrogenation facilitates high optical purity products without isolating intermediates.

- Outcome: This method yields optically enriched 2-methylpyrrolidine intermediates with enantiomeric excess above 50%.

Cyclopropanation and Alkylation Reactions

Incorporation of the cyclopropyl group is achieved through cyclopropanation reactions or nucleophilic substitution using cyclopropyl-containing reagents.

- Approach: Starting from 2-methylpyrrolidine or related intermediates, alkylation with cyclopropylmethyl halides or cyclopropyl-containing electrophiles introduces the cyclopropyl substituent at the 2-position.

- Catalysts and Bases: Strong bases such as cesium carbonate or potassium carbonate facilitate alkylation under controlled temperature conditions.

- Reaction Parameters: Elevated temperatures (150–180 °C) and reaction times ranging from 30 to 60 minutes have been optimized to maximize yields.

Specific Preparation Method for 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine Hydrochloride (Related Compound)

Although direct preparation methods for 2-Cyclopropyl-2-methylpyrrolidine are limited in public literature, closely related compounds such as 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride have well-documented synthesis routes that provide insights:

- Synthetic Route: The process begins with pyrrolidine ring formation, followed by introduction of cyclopropyl and methoxymethyl substituents.

- Final Step: Conversion to the hydrochloride salt to enhance stability and handling.

- Reagents: Use of specific alkylating agents and catalysts ensures high purity and yield.

- Applications: This compound serves as a synthetic intermediate for biologically active molecules.

Process Optimization and Scalability

Scalable Synthesis of Cyclopropyl-Containing Intermediates

Recent research highlights the development of scalable synthetic processes for complex cyclopropyl intermediates, which are structurally related to 2-Cyclopropyl-2-methylpyrrolidine:

- Challenges: Formation of chiral quaternary cyclopropane centers requires careful control of stereochemistry and reaction conditions.

- Strategies: Use of enantioselective catalysts and stepwise synthetic sequences.

- Outcome: Efficient production of high-purity intermediates suitable for pharmaceutical applications.

Alternative Nucleophilic Substitution Methods

Innovative methods using halogen exchange and nucleophilic substitution under mild conditions have been reported for pyrrolidine derivatives:

- Example: Preparation of N-methylpyrrolidine via potassium iodide-catalyzed substitution of 1,4-dichlorobutane with methylamine in ether solvents.

- Advantages: High yields (>88%) and purities (>99%) achieved without high-pressure conditions.

- Relevance: Such methods inform potential routes for functionalized pyrrolidines including cyclopropyl-substituted analogs.

Summary Data Table: Representative Preparation Parameters and Yields

Research Outcomes and Perspectives

- The hydrogenation approach using platinum catalysts is well-established for producing enantiomerically enriched 2-methylpyrrolidine intermediates, which are precursors to cyclopropyl derivatives.

- Alkylation strategies under elevated temperatures yield moderate to high conversions to cyclopropyl-substituted pyrrolidines, with reaction optimization improving crude yields up to 95%.

- Scalable processes for cyclopropyl quaternary centers have been developed recently, indicating industrial feasibility for complex pyrrolidine derivatives.

- Alternative substitution methods provide efficient pathways with high yields and purity, offering potential for adaptation to cyclopropyl derivatives.

Chemical Reactions Analysis

Oxidation Reactions

2-Cyclopropyl-2-methylpyrrolidine undergoes oxidation with agents such as potassium permanganate or hydrogen peroxide. These reactions highlight the compound’s reactivity, particularly at the nitrogen atom and cyclopropyl group.

C–N Bond Cleavage via Photocatalysis

A selective method for cleaving inert C–N bonds in pyrrolidines was developed using visible light and photocatalysts like Ir(4-Fppy)₃ in combination with Zn(OTf)₂ as a Lewis acid. This approach achieves high yields (up to 92%) under mild conditions, with γ-terpinene as a hydrogen donor .

Key Reaction Conditions

| Photocatalyst | Lewis Acid | Solvent | Yield of Product |

|---|---|---|---|

| Ir(4-Fppy)₃ | Zn(OTf)₂ | CH₂Cl₂ | 92% |

| Ir(ppy)₃ | Zn(OTf)₂ | CH₂Cl₂ | 30% |

| Ir(dFppy)₃ | Zn(OTf)₂ | CH₂Cl₂ | 0% |

Skeletal Modification to Dienes

Pyrrolidines undergo diene synthesis via a non-oxidative process involving sulfamoyl azide transfer agents. The reaction cleaves two strong alkyl C–N bonds, yielding stereoselective olefins (E- or Z-). For example, 2,3-trans-pyrrolidine produces E-dienes, while 2,3-cis-pyrrolidine forms Z-dienes .

Radical-Mediated Ring Opening

Cyclopropylmethyl radicals rapidly ring-open to form but-3-enyl radicals. This reactivity is exploited in mechanistic studies, where cyclopropane rings act as probes for reaction pathways .

Scientific Research Applications

2-Cyclopropyl-2-methylpyrrolidine, particularly in its hydrochloride form, is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structural properties make it valuable in various fields, especially in pharmacology and medicinal chemistry.

Scientific Research Applications

2-Cyclopropyl-2-methylpyrrolidine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

- Chemistry It serves as a building block in the synthesis of complex organic molecules. The reactivity of the compound is mainly due to the nitrogen atom present in the pyrrolidine ring, which acts as a nucleophile in chemical reactions.

- Biology It is employed in studying enzyme mechanisms and protein-ligand interactions.

- Medicine It is investigated for potential therapeutic effects in various medical conditions, with research indicating biological activity in pharmacology.

- Industry It is utilized in the production of pharmaceuticals and agrochemicals.

Research indicates that 2-Cyclopropyl-2-methylpyrrolidine hydrochloride exhibits significant biological activity, particularly in pharmacology. Studies have explored its effects in neuropharmacology, showing potential as a therapeutic agent for mood disorders based on anxiolytic effects observed in rodent models and the modulation of serotonin receptors. Furthermore, preliminary studies suggest antimicrobial properties against certain bacterial strains, indicating potential applications in developing new antibiotics.

Pharmaceutical Development

2-Cyclopropyl-2-methylpyrrolidine is used as a lead compound for drug discovery targeting neurological conditions. In the context of antimicrobial research, a pyrrolidine-containing amide with a cyclopropyl moiety demonstrated a four-fold improvement in activity against wild-type S. aureus compared to structurally related amides . This compound also showed in vivo efficacy in treating Rif<sup>R</sup> infections, suggesting its potential as a valuable lead for designing drugs for such infections .

Chemical Synthesis

2-Cyclopropyl-2-methylpyrrolidine is employed as a building block in synthesizing more complex organic molecules. The synthesis of 2-Cyclopropyl-2-methylpyrrolidine;hydrochloride typically involves the cyclization of cyclopropylmethylamine with methyl acrylate, followed by treatment with hydrochloric acid to form the hydrochloride salt. Various synthetic routes have been explored to optimize yield and purity, including controlling temperature and pressure during reactions and using large-scale reactors for industrial production.

Research Findings and Case Studies

- Neuropharmacological Studies: Research has indicated that this compound can influence behaviors associated with anxiety and depression in animal models, suggesting its potential as a therapeutic agent for mood disorders.

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, indicating potential applications in developing new antibiotics.

- Toxicological Assessments: Safety evaluations have indicated that while the compound shows promise in various applications, further studies are needed to assess long-term toxicity and safety profiles.

Applications in Research and Industry

The versatility of this compound extends to multiple fields:

- Pharmaceutical Development: As a lead compound for drug discovery targeting neurological conditions.

- Chemical Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Modifications of Quinolones and Fluoroquinolones

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2-Cyclopropyl-2-methylpyrrolidine with related pyrrolidine derivatives and heterocycles, focusing on structural, physicochemical, and functional properties.

Table 1: Key Properties of Comparable Compounds

*Calculated based on molecular formula C₈H₁₅N.

Structural and Functional Insights

Substituent Effects :

- Cyclopropyl vs. Isobutyl : The cyclopropyl group in 2-Cyclopropyl-2-methylpyrrolidine introduces greater ring strain and electronic distortion compared to the flexible isobutyl group in (2R)-2-(2-methylpropyl)pyrrolidine hydrochloride. This strain may increase reactivity in ring-opening reactions or catalytic applications .

- Methyl vs. Aryl Groups : The methyl group in the target compound offers minimal steric hindrance compared to the bulky aryl substituent in compound 8f (), which may limit its utility in sterically demanding reactions but enhance versatility in small-molecule synthesis .

Physicochemical Properties :

- Molar Mass and Solubility : The hydrochloride salt form of (2R)-2-(2-methylpropyl)pyrrolidine (163.69 g/mol) exhibits higher polarity and aqueous solubility than the neutral 2-Cyclopropyl-2-methylpyrrolidine, which is likely more lipophilic due to its hydrocarbon substituents .

Hazard Profiles: Both 2-Cyclopropyl-2-methylpyrrolidine and (2R)-2-(2-methylpropyl)pyrrolidine hydrochloride are probable irritants, though explicit data for the former is lacking. The hydrochloride salt’s irritancy is explicitly noted in .

Biological Activity

2-Cyclopropyl-2-methylpyrrolidine (CPMP) is a heterocyclic organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of CPMP, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of CPMP is CHN, featuring a pyrrolidine ring substituted with both cyclopropyl and methyl groups. Its unique bicyclic structure contributes to its distinct chemical properties, making it a valuable compound in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 113.19 g/mol |

| Structure Type | Bicyclic |

| Key Functional Groups | Nitrogen (pyrrolidine) |

Synthesis Methods

CPMP can be synthesized through various methods, including cyclization reactions of appropriate precursors under controlled conditions. The resulting compound can undergo further modifications to enhance its biological activity or to create derivatives for additional study.

The biological activity of CPMP is primarily attributed to its interaction with specific molecular targets, particularly neurotransmitter receptors. Preliminary studies suggest that CPMP may act as an inhibitor or modulator of certain enzymes involved in neurotransmitter synthesis, potentially impacting various biochemical pathways related to mood and cognition.

Pharmacological Applications

Research indicates that CPMP exhibits significant potential in several therapeutic areas:

- Neurological Disorders : CPMP has been investigated for its effects on neurotransmitter systems, particularly in relation to depression and anxiety disorders. It has shown promise as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in mood regulation .

- Antidepressant Activity : In animal models, compounds structurally related to CPMP have demonstrated antidepressant-like effects, suggesting that CPMP may also possess similar properties. For example, studies involving nAChR partial agonists have indicated potential efficacy in treating depressive symptoms .

- Insecticidal and Fungicidal Activities : Some derivatives of pyrrolidine compounds have exhibited insecticidal and fungicidal properties, indicating that structural modifications can enhance biological activities against pests and pathogens .

Case Studies and Research Findings

- Nicotinic Receptor Interaction : A study focused on the interaction of cyclopropyl-containing compounds with nAChRs revealed that modifications at the pyrrolidine ring could significantly affect binding affinity and selectivity towards various receptor subtypes. This highlights the potential for CPMP as a lead compound in the development of selective nAChR modulators .

- Antidepressant Efficacy : In vivo studies using rodent models assessed the effects of CPMP-related compounds on behavior indicative of depression. Results demonstrated that these compounds could significantly reduce depressive-like behaviors in forced swim tests, supporting their potential use as antidepressants .

- Enzyme Inhibition Studies : Research has shown that CPMP can inhibit key enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE). This inhibition may contribute to increased levels of neurotransmitters like acetylcholine, further supporting its potential therapeutic applications in neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclopropyl-2-methylpyrrolidine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclopropanation of pyrrolidine derivatives. Key steps include:

- Cyclopropane ring formation : Use of transition metal catalysts (e.g., palladium) to facilitate [2+1] cycloaddition .

- Methylation : Alkylation at the 2-position using methyl halides under inert conditions (e.g., N₂ atmosphere) .

- Yield optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., THF vs. DCM) significantly affect product purity. Lower temperatures reduce side reactions like ring-opening .

- Table : Example reaction parameters and yields:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | THF | 70 | 65 | 95 |

| None | DCM | 40 | 30 | 80 |

Q. How is 2-cyclopropyl-2-methylpyrrolidine characterized using spectroscopic techniques?

- NMR Analysis :

- ¹H NMR : Distinct signals for cyclopropane protons (δ 0.8–1.2 ppm) and pyrrolidine methyl groups (δ 1.4–1.6 ppm). Splitting patterns confirm stereochemistry .

- ¹³C NMR : Cyclopropane carbons appear at 10–15 ppm; quaternary carbons at the 2-position resonate near 45 ppm .

- Mass Spectrometry : Molecular ion peak (m/z ~139) and fragmentation patterns validate the structure .

Q. What are the stability considerations for 2-cyclopropyl-2-methylpyrrolidine under varying storage conditions?

- Degradation pathways : Susceptible to oxidation at the cyclopropane ring under ambient light.

- Recommendations :

- Store in amber vials at –20°C under argon.

- Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical-mediated decomposition .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for 2-cyclopropyl-2-methylpyrrolidine?

- Approach :

Cross-validate computational models : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to simulate NMR shifts. Compare with experimental data .

Dynamic effects : Account for conformational flexibility in solution (e.g., ring puckering) using molecular dynamics simulations .

- Case Study : Discrepancies in cyclopropane proton shifts resolved by identifying solvent-induced polarization effects .

Q. What strategies mitigate enantiomeric interference in chiral resolution of 2-cyclopropyl-2-methylpyrrolidine?

- Chromatographic methods :

- Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases.

- Optimize column temperature (25–35°C) to enhance separation efficiency .

Q. How do steric and electronic effects of the cyclopropane ring influence reactivity in cross-coupling reactions?

- Steric effects : The cyclopropane ring increases torsional strain, enhancing susceptibility to ring-opening in Pd-catalyzed couplings.

- Electronic effects : Electron-withdrawing substituents on the cyclopropane stabilize transition states in Suzuki-Miyaura reactions .

- Table : Reactivity comparison with non-cyclopropane analogs:

| Substrate | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| 2-Cyclopropyl derivative | 0.45 | 72 |

| 2-Methylpyrrolidine | 0.12 | 38 |

Q. What computational tools predict thermodynamic properties (e.g., ΔG, logP) of 2-cyclopropyl-2-methylpyrrolidine?

- Software : Use Gaussian 16 for DFT calculations and COSMO-RS for solvation free energy.

- Validation : Compare predicted logP values (±0.3) with experimental shake-flask measurements .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported biological activity data for this compound?

- Systematic validation :

Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).

Control for impurities using HPLC-MS (≥98% purity threshold) .

- Case Example : Disputed IC₅₀ values in enzyme inhibition studies traced to residual solvent (DMSO) in stock solutions .

Safety and Handling

Q. What are critical safety protocols for handling 2-cyclopropyl-2-methylpyrrolidine in catalytic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.